molecular formula C7H7N3 B1626050 3-Methyl-3H-imidazo[4,5-C]pyridine CAS No. 7322-04-5

3-Methyl-3H-imidazo[4,5-C]pyridine

Cat. No.: B1626050
CAS No.: 7322-04-5
M. Wt: 133.15 g/mol
InChI Key: GKVVKWNIYISLDO-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-imidazo[4,5-C]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-3,4-diamine with N,N-dimethylformamide in the presence of hexamethyldisilazane as a reagent . This method is operationally simple and complies with green chemistry principles, as it does not use toxic solvents, transition metals, or strong acids.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of non-toxic reagents are likely to be emphasized in large-scale production to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-C]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of various biological pathways, including those involving GABA receptors and other neurotransmitter systems. Its effects are mediated through binding to these targets, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

3-Methyl-3H-imidazo[4,5-C]pyridine can be compared with other similar compounds, such as:

    3H-Imidazo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the fused ring system.

    Imidazo[1,5-a]pyridine: This compound features a different fusion pattern and exhibits distinct chemical and biological properties.

    Benzimidazole: Although structurally different, benzimidazole shares some chemical reactivity and applications with this compound.

The uniqueness of this compound lies in its specific fusion pattern and the resulting electronic properties, which make it a versatile compound for various applications .

Properties

IUPAC Name

3-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-5-9-6-2-3-8-4-7(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVVKWNIYISLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486217
Record name 3H-Imidazo[4,5-c]pyridine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7322-04-5
Record name 3H-Imidazo[4,5-c]pyridine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3H-imidazo[4,5-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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